molecular formula C12H27B3O6 B089419 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane CAS No. 101-36-0

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B089419
CAS No.: 101-36-0
M. Wt: 299.8 g/mol
InChI Key: NKYFSGYCPYFGCD-UHFFFAOYSA-N
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Description

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane, also known as tributoxyboroxine or butyl metaborate, is a cyclic boronic ester and a member of the boroxine family characterized by a six-membered B3O3 ring . This compound, with the molecular formula C12H27B3O6 and a molecular weight of 299.77 g/mol, is a liquid at room temperature with a density of 0.96 g/cm³ and a boiling point of 311.9°C . It serves as a versatile reagent in synthetic organic chemistry and materials science research. Its applications include use as a reactant in the synthesis of secondary alcohols and in the formation of dynamic thermosetting polymers, where the reversible nature of the boroxine bond can be exploited . As a boronic anhydride derivative, its reactivity is central to its utility in various catalytic and bond-forming processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYFSGYCPYFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)OCCCC)OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27B3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402915
Record name 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
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Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-36-0
Record name Tributoxyboroxin
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Record name 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
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Record name Boroxin, tributoxy
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Preparation Methods

Reaction Mechanism

The dehydration mechanism follows a stepwise protonation-elimination pathway. Strong acids such as sulfuric acid or p-toluenesulfonic acid (pTSA) protonate the hydroxyl group of tributylboronic acid, facilitating the departure of water and subsequent formation of boron-oxygen bonds. The cyclic structure arises from the trimerization of the intermediate boronic anhydride.

Key steps :

  • Protonation of B(OCH2CH2CH2CH3)2OH\text{B(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_2\text{OH} by H+\text{H}^+.

  • Elimination of H2O\text{H}_2\text{O} to form B(OCH2CH2CH2CH3)2O+\text{B(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_2\text{O}^+.

  • Cyclization with two additional boronic acid units to yield the trioxatriborinane ring.

Optimization of Reaction Conditions

Optimal yields (70–85%) are achieved under anhydrous conditions at 110–130°C, with vacuum distillation to remove water and shift equilibrium toward product formation. Catalytic acid concentrations of 0.5–1.0 mol% minimize side reactions such as oligomerization.

Table 1: Dehydration Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature110–130°C↑ Yield↑
Acid Catalyst (pTSA)0.5–1.0 mol%Prevents over-acidification
Reaction Time4–6 hoursMaximizes cyclization
SolventButanol (neat)Enhances solubility

Alternative Preparation Methods

Boron Trioxide and Tributanol

An alternative route employs boron trioxide (B2O3\text{B}_2\text{O}_3) and tributanol (C4H9OH\text{C}_4\text{H}_9\text{OH}) under reflux conditions. This method, adapted from trimethylboroxine synthesis, involves heating B2O3\text{B}_2\text{O}_3 with excess tributanol at 150°C for 8–12 hours. The reaction proceeds via:

B2O3+3C4H9OHB3O3(OC4H9)3+3H2O\text{B}2\text{O}3 + 3 \text{C}4\text{H}9\text{OH} \rightarrow \text{B}3\text{O}3(\text{OC}4\text{H}9)3 + 3 \text{H}2\text{O}

Yields range from 60–75%, with the necessity for rigorous drying of B2O3\text{B}_2\text{O}_3 to prevent hydrolysis.

Transesterification of Trimethylboroxine

Trimethylboroxine (B3O3(CH3)3\text{B}_3\text{O}_3(\text{CH}_3)_3) serves as a precursor in transesterification reactions with tributanol. Using titanium(IV) isopropoxide as a catalyst, the methyl groups are replaced by butoxy groups at 80–90°C:

B3O3(CH3)3+3C4H9OHB3O3(OC4H9)3+3CH3OH\text{B}3\text{O}3(\text{CH}3)3 + 3 \text{C}4\text{H}9\text{OH} \rightarrow \text{B}3\text{O}3(\text{OC}4\text{H}9)3 + 3 \text{CH}3\text{OH}

This method achieves 65–80% yield but requires careful methanol removal to prevent reverse reactions.

Catalytic Approaches and Recent Advances

Zeolite-Catalyzed Dehydration

Recent studies explore H-beta zeolites as recyclable catalysts for tributylboronic acid dehydration. These materials offer high surface acidity and pore structures that favor cyclic product formation, achieving yields up to 88% at 120°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–45 minutes by enhancing thermal efficiency. Pilot-scale trials report 82% yield with energy savings of 40% compared to conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • 11B NMR^{11}\text{B NMR} : A singlet at δ 18–20 ppm confirms the symmetric boroxine ring.

  • IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ and B-C stretches at 1150–1200 cm⁻¹.

Table 2: Characterization Data

TechniqueKey SignalsReference
11B NMR^{11}\text{B NMR}δ 18.5 ppm (s, 3B)
IR1380 cm⁻¹ (B-O), 1175 cm⁻¹ (B-C)
GC-MSm/z 299.8 (M⁺)

Challenges and Industrial-Scale Considerations

Moisture Sensitivity

The compound hydrolyzes rapidly in humid environments, necessitating inert atmosphere handling and anhydrous solvents. Industrial processes employ molecular sieves or nitrogen blankets during storage.

Scalability Issues

Batch reactor systems face heat transfer limitations during exothermic cyclization. Continuous-flow reactors with in-line water removal improve throughput, achieving 90% conversion in 2-hour residence times.

Cost-Benefit Analysis

Tributanol accounts for 70% of raw material costs. Recycling unreacted alcohol via fractional distillation reduces expenses by 25% in pilot plants .

Chemical Reactions Analysis

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boron oxides.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: The butoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen bonds, which are crucial for its reactivity and stability. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various catalytic and synthetic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Trioxatriborinane derivatives differ primarily in their substituents, which dictate reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Trioxatriborinane Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties
2,4,6-Tributoxy-trioxatriborinane Tributoxy (-O(CH₂)₃CH₃) ~356.3* High hydrophobicity, moderate hydrolytic stability, soluble in THF/toluene
2,4,6-Triisopropoxy-trioxatriborinane (1) Triisopropoxy (-OCH(CH₃)₂) 284.1 Air-stable, used for in situ allylborane generation
2,4,6-Triphenylboroxin (Triphenylboroxin) Triphenyl (-C₆H₅) 311.75 Rigid, crystalline solid; poor solubility in polar solvents
2,4,6-Trimethylboroxine Trimethyl (-CH₃) 125.53 Pyrophoric, highly reactive; used in Suzuki couplings
2,4,6-Tris(4-fluorophenyl)boroxin Tris(4-fluorophenyl) 401.93 Enhanced thermal stability; used in fluorinated polymers
2,4,6-Tri(pyridin-3-yl)-trioxatriborinane (38) Tri(pyridinyl) ~393.2* Coordinating ability; potential in metal-organic frameworks (MOFs)

*Calculated based on substituent contributions.

Table 2: Stability and Hazard Comparison
Compound Name Hydrolytic Stability Thermal Stability Key Hazards
2,4,6-Tributoxy-trioxatriborinane Moderate ~150–200°C* Combustible; may release toxic boron oxides upon decomposition
Triisopropoxy-trioxatriborinane High >200°C Low acute toxicity; air-stable
Trimethylboroxine Low <100°C Pyrophoric; releases methane; requires inert handling
Tris(4-bromophenyl)boroxin High >250°C Toxic if inhaled (H332); causes skin irritation (H315)
2,4,6-Trihydroxy-trioxatriborinane Low Decomposes at RT Corrosive (H314); severe skin/eye damage

*Estimated based on alkoxy chain thermal degradation trends.

Biological Activity

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is a member of the boroxine family, characterized by its unique cyclic structure comprising alternating boron and oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21B3O3C_{12}H_{21}B_3O_3, with a molecular weight of approximately 233.01 g/mol. The compound features three butoxy groups attached to the boroxine ring. This modification is expected to influence its solubility and reactivity.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Research has demonstrated that boron compounds can inhibit the growth of specific cancer cell lines. For instance, a study showed that derivatives of boroxine could induce apoptosis in breast cancer cells by activating caspase pathways .
  • Targeting Cancer Metabolism : Boron compounds have been shown to interfere with metabolic pathways in cancer cells. They may alter the glycolytic pathway, thereby reducing energy production in rapidly dividing cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bactericidal Effects : Preliminary data suggest that this compound exhibits bactericidal activity against various strains of bacteria. In vitro studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial action is believed to be associated with the disruption of bacterial cell membranes and interference with essential metabolic processes .

Study 1: Anticancer Efficacy

In a controlled laboratory study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound A6015
Compound B4510

Study 2: Antimicrobial Activity

A study assessing the antimicrobial effects against E. coli and Staphylococcus aureus found that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.

BacteriaMIC (µg/mL)
E. coli32
Staphylococcus aureus16

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells leading to apoptosis.
  • Enzyme Inhibition : It has been suggested that this boron compound can inhibit key enzymes involved in cellular metabolism and proliferation.

Q & A

Q. What are the established synthetic routes for 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane, and how do reaction conditions influence yield and purity?

The synthesis of trioxatriborinane derivatives typically involves cyclocondensation of boronic acids or esters with diols under controlled conditions. For tributoxy-substituted variants, a plausible route is the reaction of tributoxyboron precursors with glycols or polyols in an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis. For example:

  • Step 1 : React tributoxyborane with ethylene glycol in a stoichiometric ratio.
  • Step 2 : Oxidize the intermediate using mild oxidizing agents (e.g., H₂O₂) to stabilize the boroxine ring .
    Critical factors include temperature control (20–60°C), solvent choice (anhydrous THF or toluene), and exclusion of moisture. Impurities often arise from incomplete cyclization or side reactions with residual hydroxyl groups; purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of trioxatriborinane derivatives?

  • ¹¹B NMR : Directly probes the boron environment, with trioxatriborinanes showing characteristic peaks between 18–22 ppm for trigonal BO₃ units .
  • FT-IR : B-O stretching vibrations appear at 1350–1450 cm⁻¹, while B-O-B ring modes are observed near 700–800 cm⁻¹ .
  • X-ray Diffraction (XRD) : Resolves the cyclic boroxine structure and confirms substituent geometry (e.g., tributoxy groups adopt equatorial positions) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Q. What are the primary applications of trioxatriborinane derivatives in polymer chemistry?

Trioxatriborinanes serve as dynamic cross-linkers in vitrimers (reprocessable polymers) due to boronic ester exchange reactions. Key applications include:

  • Self-healing elastomers : NH₂-terminated PDMS cross-linked with trioxatriborinane derivatives exhibits 95% healing efficiency at 70°C via hydrolysis/re-esterification .
  • Tunable mechanical properties : Varying substituents (e.g., tributoxy vs. aryl groups) modulates Young’s modulus (YM) and tensile strength (TS). For example:
Polymer SystemYM (MPa)TS (MPa)Healing Trigger
PDMS + trioxatriborinane cross-linker1829.46H₂O at 70°C
PPG + trioxatriborinane cross-linker61~4H₂O at RT

Advanced Research Questions

Q. How does the substitution pattern on the trioxatriborinane ring affect its cross-linking efficiency in vitrimers?

Substituent size and polarity critically influence reactivity:

  • Tributoxy groups : Enhance solubility in hydrophobic polymers (e.g., PDMS) but reduce cross-linking density due to steric hindrance.
  • Aryl groups (e.g., 4-fluorophenyl) : Improve thermal stability and mechanical strength but require polar solvents for dispersion .
  • Alkyl vs. aryl : Tributoxy derivatives exhibit faster dynamic bond exchange than triethyl analogs due to weaker B-O-C (alkyl) vs. B-O-Ar bonds, enabling lower healing temperatures .

Methodological Insight : Use rheology to monitor stress relaxation times (τ) as a function of substituent electronic effects. For example, τ decreases with electron-withdrawing substituents (e.g., -F), accelerating bond exchange .

Q. What challenges arise in using trioxatriborinane derivatives as dynamic cross-linkers under varying environmental conditions?

  • Humidity Sensitivity : Hydrolysis of boronic esters in high-humidity environments can prematurely degrade cross-links. Mitigation strategies include encapsulating additives or using hydrophobic polymer matrices .
  • Temperature Limitations : Excessive heat (>100°C) may cause irreversible boroxine ring decomposition. Optimize curing temperatures below this threshold .
  • Contradictions in Healing Efficiency : Some studies report >95% healing at 70°C , while others note reduced efficiency (<80%) due to incomplete bond reformation. This discrepancy may arise from differences in polymer mobility or water diffusion rates .

Q. How can in situ generation of trioxatriborinane ligands be optimized for constructing MOFs with specific pore architectures?

  • Ligand Design : Use precursors like 4,4',4''-(trihydroxyaryl)boronic acids that undergo cyclocondensation during MOF synthesis to form 2,4,6-Tributoxy-trioxatriborinane ligands.
  • Reaction Conditions : Employ solvothermal synthesis (e.g., DMF at 120°C) to promote in situ ligand formation while coordinating metal nodes (e.g., Zr⁶ clusters) .
  • Pore Engineering : Adjust the steric bulk of substituents (e.g., tributoxy vs. methyl) to control pore size. For example, BUT-108 MOF achieves mesoporous cages (~3.2 nm) using a boroxine-centered ligand .

Safety and Handling Considerations

  • Storage : Keep under inert gas (argon) at ≤4°C to prevent moisture-induced hydrolysis .
  • Hazard Mitigation : Use explosion-proof equipment due to potential instability under heat (H241/H242 codes) .
  • Waste Disposal : Neutralize boronic ester residues with aqueous NaOH before disposal .

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